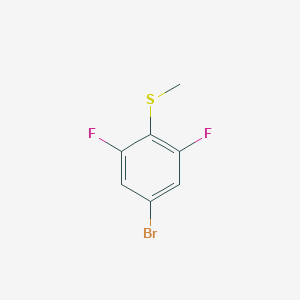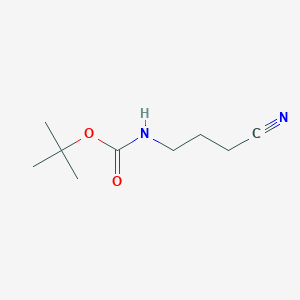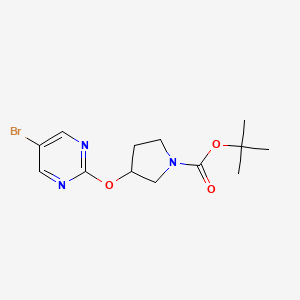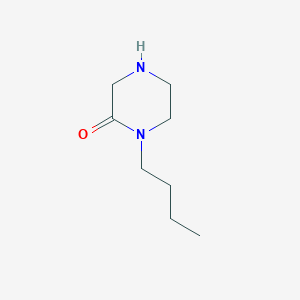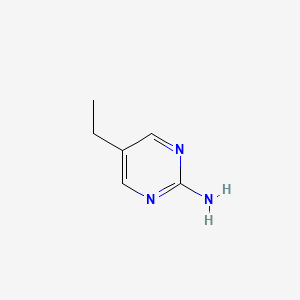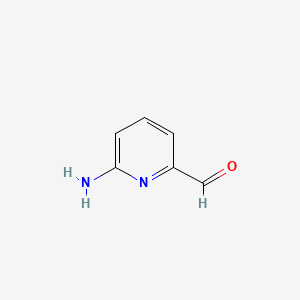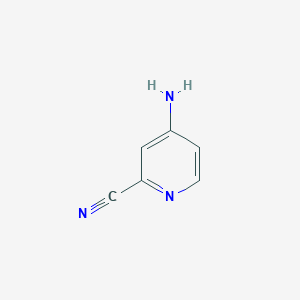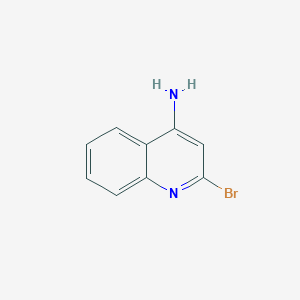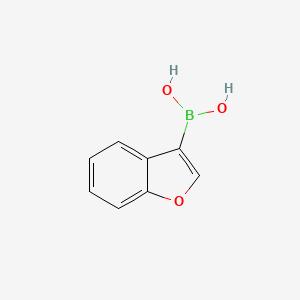
Benzofuran-3-boronic Acid
Overview
Description
Benzofuran-3-boronic acid is a compound that is derived from the benzofuran scaffold, which is a core component in a variety of biologically active natural and synthetic compounds, including some approved drugs . The boronic acid functional group attached to the benzofuran ring can be utilized in various chemical reactions, particularly in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through several methods. One approach involves the nickel-catalyzed boron insertion into the C2-O bond of benzofurans using bis(pinacolato)diboron and Cs2CO3, which results in the formation of oxaborins . Another method utilizes a domino "ring-cleavage-deprotection-cyclization" reaction of 2-alkylidenetetrahydrofurans with boron tribromide to form functionalized benzofurans . Additionally, a Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids can construct benzofuran-3(2H)-one scaffolds with a quaternary center . Palladium-catalyzed carbonylative synthesis is another route to synthesize benzofuran-2(3H)-ones using formic acid as the CO source . Furthermore, BCl3-promoted synthesis allows for the regioselective formation of highly substituted benzofurans .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been studied using various spectroscopic and computational methods. Density Functional Theory (DFT) calculations have been employed to investigate the structural, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives . These studies provide insights into the molecular geometry, electronic distribution, and potential biological activities of these compounds.
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. The boron-inserted products from nickel-catalyzed reactions can be transformed into fluorescent π-expanded oxaborins . The brominated benzofurans obtained from the domino reaction can be further modified through Suzuki reactions . The benzofuran scaffolds synthesized via Rh/Co catalysis can feature a C2 quaternary center and a C3 carbonyl group . The palladium-catalyzed carbonylative synthesis allows for the intramolecular formation of benzofuran-2(3H)-ones . Additionally, copper(II) bromide/boron trifluoride etherate-cocatalyzed cyclization can lead to polyfunctionalized benzofurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. Theoretical studies on benzofuran-carboxylic acids have revealed their nonlinear optical properties and potential as inhibitors against cancer and microbial diseases . The molecular electrostatic potential and frontier molecular orbitals analysis provide information on the reactivity of these molecules. The vibrational assignments and force constants for monomers and dimers of the acids have been reported, which are consistent with experimental data .
Scientific Research Applications
Synthesis of Benzofurans
Benzofuran-3-boronic acid and related compounds play a significant role in the synthesis of benzofurans, which are vital in various chemical processes. For instance, the Lewis acidic nature of boron trichloride was utilized for the synthesis of highly substituted benzofurans in a regioselective manner (Kim, Lee, & Lee, 2008). Additionally, nickel-catalyzed boron insertion into the C2-O bond of benzofurans was achieved, expanding the utility of benzofurans as useful building blocks in chemical synthesis (Saito, Otsuka, Nogi, & Yorimitsu, 2016).
Fluorescent Sensors and Assays
Benzofuran-3-boronic acid derivatives have been used in the development of fluorescent sensors and assays. For example, benzofuran-2-boronic acid was utilized as a fluorescent sensor for the detection of palladium ions, demonstrating its potential in high-throughput measurement and selective metal ion detection (Higashi, Kishikawa, Ohyama, & Kuroda, 2017). Additionally, a fluorescence assay based on the palladium catalytic dimerization of benzofuran-2-boronic acid was developed for the detection of triethylamine, highlighting its application in environmental monitoring and chemical analysis (Tange, Higashi, Kishikawa, & Kuroda, 2021).
Diversity-Oriented Synthesis
Benzofuran-3-boronic acid is also crucial in the diversity-oriented synthesis of compound libraries. Such libraries, based on benzofuran scaffolds, are instrumental in drug discovery and biological studies. For instance, efficient synthetic protocols were reported for the preparation of libraries based on benzofuran scaffolds, using commercially available materials (Qin, Vo, Nakhai, Andersson, & Elofsson, 2017).
Catalytic Synthesis and Transformations
Benzofuran-3-boronic acid derivatives have been used in various catalytic synthesis processes and transformations. For example, copper(II) bromide and boron trifluoride etherate were used for the catalytic synthesis of polyfunctionalized benzofurans, demonstrating a general method with wide-ranging potential for benzofuran products (Liu, Wang, Yuan, & Liu, 2010). Moreover, the metal-free synthesis of 3,3-disubstituted benzofuranones was achieved by reacting α-aryl-α-diazoacetates with triarylboranes, indicating the versatility of benzofuran-3-boronic acid in synthetic organic chemistry (Santi, Ould, Wenz, Soltani, Melen, & Wirth, 2019).
Electrochemical Applications
The electrosynthesis of poly(2,3-benzofuran) films in boron trifluoride diethyl etherate containing poly(ethylene glycol) oligomers showcases another application area. This method yielded high-quality, transparent poly(2,3-benzofuran) films with good electrochemical behaviors and thermal stability, paving the way for potential applications in materials science (Xu, Nie, Zhang, Han, Pu, Shen, & Xiao, 2005).
Mechanism of Action
Target of Action
Benzofuran-3-boronic Acid, like other benzofuran derivatives, has been shown to have significant biological activity .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells, bacteria, and fungi . The interaction often involves the formation of bonds with target molecules, disrupting their normal function .
Biochemical Pathways
These compounds can interfere with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
Boronic acids are generally well-absorbed and distributed in the body . They are metabolized in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Benzofuran derivatives have been found to inhibit the growth of various types of cancer cells, bacteria, and fungi . This suggests that Benzofuran-3-boronic Acid may have similar effects.
Action Environment
The action, efficacy, and stability of Benzofuran-3-boronic Acid can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
properties
IUPAC Name |
1-benzofuran-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGYZQSDFQVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634155 | |
| Record name | 1-Benzofuran-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-3-boronic Acid | |
CAS RN |
317830-83-4 | |
| Record name | 1-Benzofuran-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzofuran-3-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




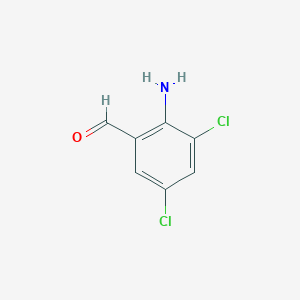
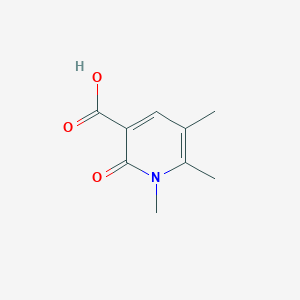
![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)
